molecular formula C17H13Cl2N3O2 B4878674 1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4878674
M. Wt: 362.2 g/mol
InChI Key: YVNHHMWMIDQHJT-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide, also known as CP-31398, is a small molecule that has been studied extensively for its potential therapeutic applications. CP-31398 is a p53 stabilizing agent, which means that it is capable of restoring the function of the p53 tumor suppressor protein. In

Mechanism of Action

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide is a p53 stabilizing agent that works by binding to the DNA-binding domain of the p53 protein. This binding stabilizes the p53 protein and prevents its degradation by the proteasome. The stabilized p53 protein is then able to activate target genes that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the accumulation of toxic proteins in the brain in neurodegenerative diseases. This compound has been shown to have low toxicity in normal cells and tissues, which makes it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has low toxicity in normal cells and tissues, which makes it a safe candidate for in vitro and in vivo studies. However, this compound has limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide. One direction is the development of more potent and selective p53 stabilizing agents. Another direction is the development of formulations that improve the solubility and bioavailability of this compound. This compound can also be studied in combination with other drugs to enhance its therapeutic efficacy. The potential applications of this compound in neurodegenerative diseases can also be explored further.

Synthesis Methods

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide can be synthesized through a multistep process. The first step involves the reaction of 2-chlorophenol with formaldehyde to produce 2-chloromethylphenol. This intermediate is then reacted with 3-chlorophenylhydrazine to produce this compound. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment. The p53 protein is a critical tumor suppressor protein that is often mutated or deleted in cancer cells. The restoration of p53 function using this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The restoration of p53 function has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of these diseases.

Properties

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-4-3-5-13(10-12)20-17(23)15-8-9-22(21-15)11-24-16-7-2-1-6-14(16)19/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNHHMWMIDQHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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